molecular formula C22H15FN2O4 B2777425 (E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)benzoate CAS No. 469872-86-4

(E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)benzoate

Cat. No. B2777425
CAS RN: 469872-86-4
M. Wt: 390.37
InChI Key: DXSCKCYNVMSJRE-NTCAYCPXSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), an acrylamido group (-C(O)NH2), a benzoate group (C6H5COO-), and a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom). It also contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) that has a fluorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (the furan ring). The exact structure would depend on the positions of these groups on the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties would include the compound’s polarity, the presence of hydrogen bond donors and acceptors, and the stability of the various functional groups .

Scientific Research Applications

Drug Delivery Systems

Boronic acids and their esters, including this compound, have gained attention as potential drug carriers. Their unique properties allow for targeted drug delivery. However, it’s essential to consider their stability in water, as they are only marginally stable. Researchers explore ways to enhance their stability while maintaining their drug-carrying capabilities .

Mechanism of Action

The mechanism of action of a compound refers to how it behaves in a biological system, which is hard to predict without specific studies. Given the presence of multiple functional groups, this compound could potentially interact with various biological targets .

Safety and Hazards

Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential applications. This could include exploring its potential uses in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O4/c1-28-22(27)18-4-2-3-5-19(18)25-21(26)15(13-24)12-17-10-11-20(29-17)14-6-8-16(23)9-7-14/h2-12H,1H3,(H,25,26)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSCKCYNVMSJRE-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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